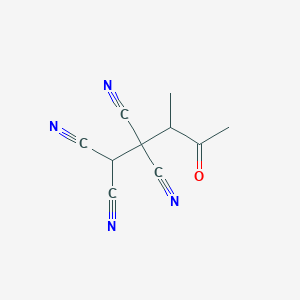
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C₁₀H₈N₄O It is characterized by its unique structure, which includes a ketone group and four nitrile groups
Vorbereitungsmethoden
The synthesis of 3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with 2-aryl ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is favored for its ability to produce high yields of the desired compound. Another method involves the use of solvent-free conditions, which aligns with green chemistry principles by avoiding toxic solvents and ensuring high conversion rates .
Analyse Chemischer Reaktionen
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The nitrile groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s structure allows it to participate in various chemical reactions, leading to the formation of complex molecules with specific properties .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile can be compared with other similar compounds, such as 4-oxoalkane-1,1,2,2-tetracarbonitriles. These compounds share similar structural features, including the presence of multiple nitrile groups and a ketone group . this compound is unique due to its specific arrangement of functional groups, which gives it distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
90138-08-2 |
|---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
3-methyl-4-oxopentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4O/c1-7(8(2)15)10(5-13,6-14)9(3-11)4-12/h7,9H,1-2H3 |
InChI-Schlüssel |
BCQDEKKTHASCKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



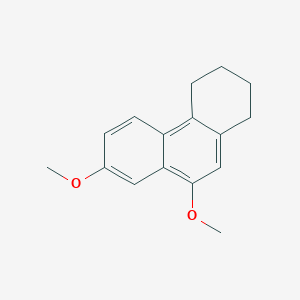
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
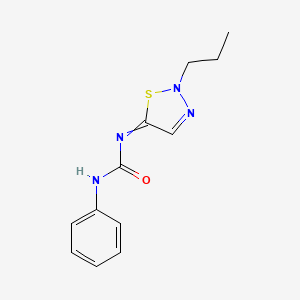
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
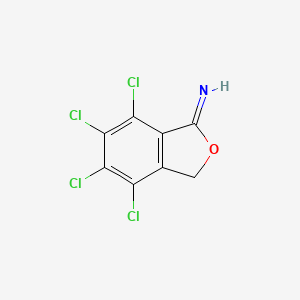
![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
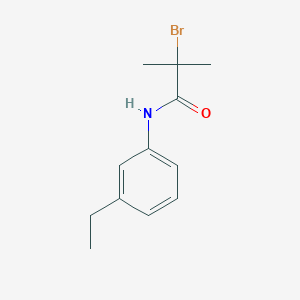
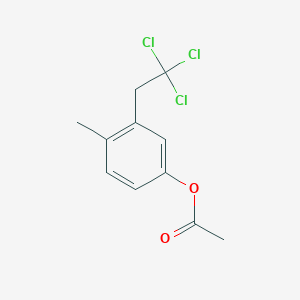
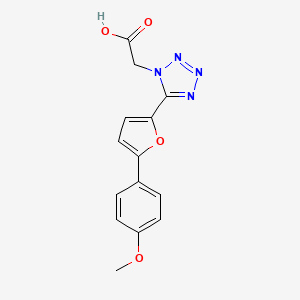
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
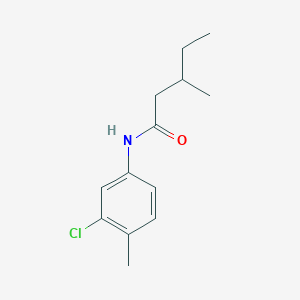
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
